Erlotinib-13C6 Hydrochloride
Description
Conceptual Framework of Isotopic Labeling for Pharmacological Investigations
Isotopic labeling involves the incorporation of stable, non-radioactive isotopes into a molecule of interest. metsol.comaap.org These isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H), are chemically identical to their more common counterparts but possess a greater mass due to the presence of extra neutrons. metsol.comaap.org This difference in mass allows researchers to distinguish the labeled compound from its unlabeled form using sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. aap.orgacs.org
Utility of Carbon-13 Labeled Compounds in Drug Metabolism and Pharmacokinetic Studies
Carbon-13 (¹³C) is a stable isotope of carbon that has proven to be exceptionally valuable in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com By replacing some of the naturally occurring Carbon-12 atoms in a drug molecule with ¹³C, researchers can create a "heavy" version of the drug that can be easily tracked as it moves through the body. This technique is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, providing a detailed picture of how a drug is processed. acs.orgnih.gov
The use of ¹³C-labeled compounds allows for the precise identification and quantification of drug metabolites. acs.org When a biological sample is analyzed by mass spectrometry, the labeled drug and its metabolites will appear at a slightly higher mass-to-charge ratio than their unlabeled counterparts, creating a distinct isotopic signature. aap.org This allows for clear differentiation from endogenous molecules and provides unambiguous identification of drug-related material. acs.org Such studies are crucial for understanding a drug's efficacy and potential for drug-drug interactions. symeres.com
Strategic Importance of Erlotinib-13C6 Hydrochloride as a Research Probe
This compound is a stable isotope-labeled version of Erlotinib (B232) Hydrochloride, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. chemicalbook.comchemsrc.commedchemexpress.com In this specific labeled compound, six of the carbon atoms in the erlotinib molecule have been replaced with ¹³C isotopes. This labeling makes this compound an invaluable research probe for a variety of scientific investigations. chemsrc.commedchemexpress.com
The primary utility of this compound lies in its application as an internal standard for quantitative bioanalysis. nih.gov In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are commonly used to measure drug concentrations in biological matrices like plasma and tissue, the addition of a known amount of the stable isotope-labeled drug provides a reference for accurate quantification of the unlabeled drug. nih.gov This is critical for pharmacokinetic studies that aim to determine how the drug is absorbed, distributed, metabolized, and eliminated.
Furthermore, the use of this compound can aid in metabolite identification studies. By comparing the mass spectra of samples from subjects who have been administered the unlabeled drug with those who have received the ¹³C-labeled version, researchers can more easily identify drug-related metabolites.
The strategic placement of the six ¹³C atoms in this compound ensures that the label is retained in the core structure of the molecule, even after metabolic transformations. This makes it a robust tool for detailed investigations into the complex pharmacology of erlotinib.
| Feature | Description |
| Compound Name | This compound |
| CAS Number | 1210610-07-3 chemicalbook.comchemscene.com |
| Molecular Formula | C₁₆[¹³C]₆H₂₃N₃O₄·HCl |
| Application | Research probe, internal standard in bioanalysis chemsrc.comnih.gov |
| Parent Compound | Erlotinib Hydrochloride medchemexpress.com |
| Isotope | Carbon-13 (¹³C) |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(5-ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i5+1,6+1,7+1,12+1,16+1,17+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBEUCJPZQMDZ-WQQMTWEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)N[13C]3=[13CH][13CH]=[13CH][13C](=[13CH]3)C#C)OCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678644 | |
| Record name | N-[3-Ethynyl(~13~C_6_)phenyl]-6,7-bis(2-methoxyethoxy)quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210610-07-3 | |
| Record name | N-[3-Ethynyl(~13~C_6_)phenyl]-6,7-bis(2-methoxyethoxy)quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry and Isotopic Incorporation of Erlotinib 13c6 Hydrochloride
Retrosynthetic Analysis for Site-Specific 13C6 Isotopic Labeling
The synthesis of Erlotinib-13C6 Hydrochloride necessitates a strategic approach to ensure the precise placement of the six ¹³C atoms. The isotopic labeling is specifically located on the N-(3-ethynylphenyl) group of the erlotinib (B232) molecule. lgcstandards.comsynzeal.com A retrosynthetic analysis reveals that the key to this targeted labeling is the synthesis of a ¹³C₆-labeled 3-ethynylaniline (B136080) precursor. This precursor is then coupled with the quinazoline (B50416) core of the molecule in the final steps of the synthesis. This strategy isolates the complex isotopic labeling to a smaller, more manageable precursor, which is then incorporated into the larger molecular structure.
Synthesis of 13C-Enriched Precursors for Erlotinib
The cornerstone of the this compound synthesis is the preparation of ¹³C₆-labeled 3-ethynylaniline. sigmaaldrich.com The synthesis of this crucial precursor involves starting with a commercially available ¹³C₆-labeled benzene (B151609) or a related simple aromatic compound. Through a series of chemical transformations, which may include nitration, reduction, and the introduction of an ethynyl (B1212043) group, the desired 3-ethynylaniline-¹³C₆ is obtained. The specific sequence of these reactions is designed to maximize the yield and ensure the retention of the isotopic label at the desired positions.
Multi-step Chemical Synthesis of this compound
The general synthetic sequence is as follows:
O-alkylation: The synthesis begins with the O-alkylation of 3,4-dihydroxy benzoic acid with 1-chloro-2-methoxyethane to yield 3,4-bis(2-methoxyethoxy)-benzoic acid. nih.gov
Esterification: The resulting benzoic acid derivative is then esterified to produce ethyl 3,4-bis(2-methoxyethoxy)benzoate. nih.gov
Nitration: The aromatic ring is nitrated to introduce a nitro group, yielding ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. vjs.ac.vn
Reduction: The nitro group is reduced to an amine, forming ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. vjs.ac.vn
Cyclization: The amino ester undergoes cyclization with formamide (B127407) and ammonium (B1175870) formate (B1220265) to construct the quinazolinone ring system. nih.gov
Chlorination: The quinazolinone is then chlorinated, often using an agent like oxalyl chloride or phosphorus oxychloride, to form the reactive intermediate 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline. nih.govvjs.ac.vn
Coupling: In the final and crucial step for the labeled compound, the 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline is coupled with the previously synthesized 3-ethynylaniline-¹³C₆. newdrugapprovals.org This reaction, typically carried out in an aqueous medium under acidic conditions, joins the two key fragments to form Erlotinib-¹³C₆. nih.govnewdrugapprovals.org
Salt Formation: The resulting Erlotinib-¹³C₆ free base is then treated with hydrochloric acid to produce the final product, this compound. newdrugapprovals.org
Chemical Characterization and Structural Elucidation of the Labeled Compound
To confirm the successful synthesis and structural integrity of this compound, a combination of analytical techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the molecular structure. vjs.ac.vn ¹H NMR provides information on the proton environment, while ¹³C NMR is particularly crucial for verifying the positions of the ¹³C labels within the phenyl ring. vjs.ac.vn
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the molecule, which will be higher than the unlabeled compound due to the presence of the six ¹³C isotopes. lgcstandards.comvjs.ac.vn Tandem MS (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern provides further confirmation of the structure and the location of the isotopic labels. researchgate.net
The chemical structure of this compound is presented in the table below:
| Property | Value |
| IUPAC Name | N-(3-ethynylphenyl-1,2,3,4,5,6-13C6)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride lgcstandards.com |
| Molecular Formula | C₁₆¹³C₆H₂₃N₃O₄ · HCl lgcstandards.com |
| Molecular Weight | 435.85 g/mol lgcstandards.com |
| CAS Number | 1210610-07-3 lgcstandards.comsynzeal.comschd-shimadzu.com |
| Unlabeled CAS Number | 183319-69-9 lgcstandards.com |
Analytical Determination of Isotopic Purity and Enrichment
The utility of this compound as an internal standard relies on its high isotopic purity and enrichment.
Isotopic Purity: This refers to the percentage of the compound that contains the desired isotopic label. It is typically determined by mass spectrometry, comparing the signal intensity of the labeled compound to any unlabeled or partially labeled species. Commercially available this compound often has a chemical purity of greater than 95% as determined by HPLC. lgcstandards.com
Isotopic Enrichment: This specifies the percentage of the labeled atoms that are the desired isotope (¹³C in this case). For instance, a minimum isotopic enrichment of 99% ¹³C means that at the labeled positions, 99% of the carbon atoms are ¹³C. schd-shimadzu.com This is a critical parameter for ensuring accuracy in quantitative studies. Liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) is a powerful technique for determining isotopic enrichment by analyzing the isotopic distribution of the compound. rsc.org
| Analytical Parameter | Typical Specification |
| Chemical Purity (HPLC) | >95% lgcstandards.com |
| Isotopic Enrichment | ≥99% ¹³C schd-shimadzu.com |
Advanced Bioanalytical Methodologies Utilizing Erlotinib 13c6 Hydrochloride
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Quantitation
LC-MS/MS has emerged as the gold standard for the quantitative analysis of drugs like erlotinib (B232) in biological samples due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Erlotinib-13C6 Hydrochloride, is a critical component of these methodologies, ensuring high accuracy and precision by compensating for variations during sample processing and analysis.
Optimization of Chromatographic and Mass Spectrometric Parameters for Isotopic Analogs
The development of a reliable LC-MS/MS method necessitates the careful optimization of both chromatographic and mass spectrometric conditions to ensure the analyte and its isotopic analog, this compound, are effectively separated and detected.
Chromatographic separation is typically achieved using reversed-phase columns, such as C18 or Synergi Fusion-RP 80. uva.nldiva-portal.org Gradient or isocratic elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) is commonly employed to achieve optimal separation from endogenous matrix components. diva-portal.orgnih.gov The flow rate and column temperature are also fine-tuned to ensure sharp, symmetrical peaks and a reasonable run time. uva.nldiva-portal.org
For mass spectrometric detection, the instrument is operated in the positive ion mode using an electrospray ionization (ESI) source. uva.nl Key parameters, including the ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas), are optimized to maximize the generation of protonated molecular ions for both erlotinib and this compound. uu.nl
Multiple reaction monitoring (MRM) is the preferred scan type for quantification. This involves selecting specific precursor-to-product ion transitions for both the analyte and the internal standard. For erlotinib, a common transition is m/z 394 → 278. uva.nl For this compound, the corresponding transition is m/z 400 → 284. uva.nl The collision energy and other compound-specific parameters are optimized for each transition to achieve the highest sensitivity and specificity. uu.nl In some cases, to avoid cross-analyte interference, less abundant but more specific product ions may be chosen. uu.nl
Table 1: Optimized Mass Spectrometric Parameters for Erlotinib and this compound
| Parameter | Erlotinib | This compound |
| Precursor Ion (Q1) m/z | 394 | 400 |
| Product Ion (Q3) m/z | 278 | 284 |
| Source | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
This table presents typical mass-to-charge ratios (m/z) for the precursor and product ions of erlotinib and its stable isotope-labeled internal standard, this compound, used in multiple reaction monitoring (MRM) for quantitative analysis.
Application of this compound as an Internal Standard in Quantitative Assays
This compound serves as an ideal internal standard in quantitative bioanalysis due to its chemical and physical properties being nearly identical to the unlabeled analyte, erlotinib. uva.nl This similarity ensures that it behaves comparably during sample extraction, chromatographic separation, and ionization, thereby effectively correcting for any variability in these steps. uva.nl
In a typical workflow, a known concentration of this compound is added to all samples, including calibration standards, quality controls, and unknown study samples, at the beginning of the sample preparation process. nih.gov Common sample preparation techniques include protein precipitation, liquid-liquid extraction, or supported liquid extraction. diva-portal.orgjst.go.jpnih.gov The final quantification is based on the ratio of the peak area of the analyte (erlotinib) to the peak area of the internal standard (this compound). uva.nl
The use of a stable isotope-labeled internal standard like this compound has been successfully applied in numerous validated LC-MS/MS methods for the quantification of erlotinib in various biological matrices, including human plasma and tissue homogenates. uva.nluu.nl These methods have demonstrated excellent linearity, accuracy, and precision over wide concentration ranges, making them suitable for therapeutic drug monitoring and pharmacokinetic studies. nih.govuu.nl
Considerations for Matrix Effects and Isotopic Interference in Bioanalysis
While stable isotope-labeled internal standards significantly mitigate many analytical challenges, careful consideration must be given to potential matrix effects and isotopic interference.
Matrix effects refer to the suppression or enhancement of ionization of the analyte and internal standard by co-eluting endogenous components from the biological matrix. The use of this compound is intended to compensate for these effects, as it is assumed that both the analyte and the internal standard are affected equally. uva.nl However, it is crucial to evaluate matrix effects during method validation by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. diva-portal.org Studies have shown that with appropriate sample cleanup and chromatographic separation, the matrix effect can be minimized to acceptable levels (e.g., <6.3%). nih.gov
Isotopic interference can occur in two ways: the contribution of the natural isotopic abundance of the analyte to the signal of the internal standard, and the presence of unlabeled analyte as an impurity in the internal standard solution. The former is generally negligible, but the latter can be a concern. It is essential to use a highly pure this compound standard. lgcstandards.com Additionally, a cross-interference check should be performed during method validation. This involves analyzing blank plasma spiked only with the internal standard to ensure that any signal at the retention time and mass transition of the analyte is below a specified threshold (e.g., less than 20% of the lower limit of quantitation). uva.nl Similarly, a sample containing the analyte at the upper limit of quantification without the internal standard is analyzed to check for any contribution to the internal standard's signal. uu.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing and Metabolite Identification
NMR spectroscopy is a powerful technique for elucidating molecular structure and dynamics. In the context of drug metabolism studies, the use of isotopically labeled compounds like this compound provides significant advantages for confirming the position of the label and for tracing the metabolic fate of the drug.
13C NMR for Confirmation of Labeling Position and Purity
13C NMR spectroscopy is a definitive method for verifying the position and purity of the 13C labels in this compound. The chemical structure of this compound indicates that the six 13C atoms are located on the ethynylphenyl ring. lgcstandards.comsynzeal.com
In a 13C NMR spectrum, the chemical shift of each carbon atom is highly sensitive to its local chemical environment. The spectrum of this compound would show distinct signals for the labeled carbons, and their chemical shifts can be compared to the corresponding signals in the unlabeled erlotinib to confirm the labeling positions. nih.gov Furthermore, the integration of the signals can provide an estimate of the isotopic enrichment. The absence of significant signals corresponding to unlabeled carbon at the labeled positions confirms the high isotopic purity of the compound. lgcstandards.com
Table 2: Representative 13C NMR Chemical Shifts for Erlotinib
| Carbon Position | Chemical Shift (ppm) |
| C-1' | 123.02 |
| C-2' | 126.81 |
| C-3' | 129.37 |
| C-4' | 122.21 |
| C-5' | 125.21 |
| C-6' | 109.39 |
| Ethynyl (B1212043) Cα | 83.97 |
| Ethynyl Cβ | 81.03 |
This table shows representative 13C NMR chemical shifts for the phenyl and ethynyl carbons of erlotinib, as reported in the literature. nih.gov In this compound, the signals for the six carbons of the ethynylphenyl ring would be specifically enhanced.
Advanced NMR Techniques in Metabolomics and Fluxomics Studies
The use of 13C-labeled compounds like this compound is central to advanced NMR-based metabolomics and fluxomics studies. These investigations aim to understand the metabolic pathways and the rates of metabolic reactions (fluxes) within a biological system.
In metabolomics, the 13C label acts as a tracer, allowing researchers to follow the transformation of erlotinib into its various metabolites. By analyzing biological samples (e.g., plasma, urine, or cell extracts) with techniques like 1H-13C Heteronuclear Single Quantum Correlation (HSQC) spectroscopy, it is possible to identify metabolites that retain the 13C-labeled core structure. diva-portal.org This greatly aids in the structural elucidation of novel metabolites.
Fluxomics studies leverage the incorporation of the 13C label into downstream endogenous metabolites. By administering this compound and analyzing the isotopic enrichment patterns in central carbon metabolism intermediates, researchers can gain insights into how the drug may perturb cellular metabolic pathways. unimib.it This information is crucial for understanding the broader pharmacological effects of the drug and potential mechanisms of action or toxicity. Advanced NMR techniques, combined with computational modeling, can provide a quantitative map of metabolic fluxes, offering a dynamic view of cellular metabolism in response to drug treatment. nih.gov
Method Validation Parameters for Bioanalytical Assays Employing Isotopic Standards
The validation of bioanalytical methods is a critical process governed by stringent regulatory guidelines to ensure the reliability, reproducibility, and accuracy of quantitative data. The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is highly recommended, particularly for mass spectrometry-based assays, as they closely mimic the analyte's behavior during sample preparation and analysis, thereby improving data quality. innovareacademics.ineuropa.eu Method validation for assays employing SIL-IS involves the assessment of several key parameters to demonstrate that the method is suitable for its intended purpose. europa.eunalam.ca
Selectivity and Specificity
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. europa.eupmda.go.jp For an assay using this compound, selectivity is assessed by analyzing blank matrix samples from at least six different sources to investigate for interfering peaks at the retention time of both erlotinib and its isotopic internal standard. europa.eunalam.ca According to regulatory guidelines, the response of any interfering component in the blank matrix should be no more than 20% of the response at the lower limit of quantification (LLOQ) for the analyte and no more than 5% for the internal standard. europa.eunalam.ca
In a study validating an LC-MS/MS method for erlotinib and its metabolite O-desmethyl erlotinib using Erlotinib-13C6 as the internal standard, the specificity was confirmed by the absence of significant interfering peaks in blank human plasma and lung tumor tissue homogenates. uva.nl
Accuracy and Precision
Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements. pmda.go.jpdiva-portal.org These are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels: LLOQ, low, medium, and high.
The general acceptance criteria for accuracy require the mean value to be within ±15% of the nominal value for QC samples, and within ±20% for the LLOQ. diva-portal.org For precision, the coefficient of variation (CV) should not exceed 15% for QC samples and 20% for the LLOQ. diva-portal.org
A study that developed and validated an LC-MS/MS method for erlotinib using a deuterated internal standard reported intra-day and inter-day precision (CV) to be less than 10%, with accuracies ranging from 97.20% to 104.83%. researchgate.net Another validation for erlotinib quantification showed intra-assay precision for diluted samples to be 2.1% and 2.5% for erlotinib and its metabolite, respectively, with inaccuracies of -5.0% and -7.4%. uva.nl
Interactive Data Table: Accuracy and Precision Validation Data for Erlotinib Assays
| Parameter | Concentration Level | Acceptance Criteria | Reported Finding | Citation |
| Accuracy | LLOQ | Within ±20% of nominal value | Within ±12.5% | uva.nl |
| Low QC | Within ±15% of nominal value | 97.20% - 104.83% | researchgate.net | |
| Medium QC | Within ±15% of nominal value | 98.8% - 102.2% | researchgate.net | |
| High QC | Within ±15% of nominal value | Within ±12.5% | uva.nl | |
| Precision (CV%) | LLOQ | ≤20% | < 15.9% | uva.nl |
| Low QC | ≤15% | < 10% | researchgate.net | |
| Medium QC | ≤15% | < 10% | researchgate.net | |
| High QC | ≤15% | < 13.2% | uva.nl |
Linearity and Range
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. A calibration curve is generated using a blank sample, a zero sample (with internal standard), and at least six non-zero calibration standards. nalam.ca The calibration range is defined by the LLOQ and the upper limit of quantification (ULOQ). For the calibration curve to be accepted, the back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal concentration (±20% for LLOQ). nalam.ca
In a validated method for erlotinib in human plasma, a linear range of 5 to 2,500 ng/mL was established. uva.nl Another study reported a linear range of 6.25-3200 ng/ml with a correlation coefficient (R²) of 0.998. innovareacademics.in
Matrix Effect
The matrix effect is the alteration of analyte response due to the presence of co-eluting, undetected components in the biological matrix. It is a significant concern in LC-MS/MS assays. The use of a stable isotope-labeled internal standard like Erlotinib-13C6 is intended to compensate for these effects, as it is expected to experience similar matrix effects as the analyte. biopharmaservices.com The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked samples to the response of a pure solution of the analyte. The CV of the internal standard-normalized matrix factor across at least six different lots of the biological matrix should not be greater than 15-20%. nih.gov
Stability
Stability experiments are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This includes evaluating the stability of the analyte in the biological matrix under various conditions, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures. innovareacademics.in The stability of stock and working solutions of both the analyte and the internal standard must also be demonstrated. europa.eu For an analyte to be considered stable, the mean concentration of the stability samples should be within ±15% of the nominal concentration. diva-portal.org
A study on erlotinib demonstrated stability through three freeze-thaw cycles and for 24 hours at ambient temperature, with results between 100.0% and 104.8% of the nominal values. Long-term stability was confirmed for 227 days at -20 °C and -70 °C. nih.gov The European Medicines Agency (EMA) guideline states that it is not necessary to study the stability of stable-isotope labeled internal standards if it is demonstrated that no isotope exchange reactions occur under the same conditions where the analyte's stability was shown. europa.eu
Interactive Data Table: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Differentiate analyte and IS from interferences. | Interference <20% of LLOQ for analyte; <5% for IS. europa.eunalam.ca |
| Accuracy | Closeness of measured value to nominal value. | ±15% of nominal value; ±20% at LLOQ. diva-portal.org |
| Precision | Agreement between multiple measurements. | CV ≤15%; ≤20% at LLOQ. diva-portal.org |
| Linearity (r²) | Proportionality of response to concentration. | ≥0.99. innovareacademics.inresearchgate.net |
| Matrix Effect | Assess impact of matrix components on ionization. | CV of IS-normalized matrix factor ≤15%. nih.gov |
| Stability | Ensure analyte integrity during storage and handling. | Mean concentration within ±15% of nominal values. diva-portal.org |
| Dilution Integrity | Ensure dilution does not affect accuracy/precision. | Accuracy and precision within ±15%. pmda.go.jp |
| Carry-over | Assess residual analyte in the analytical system. | ≤20% of LLOQ response and ≤5% of IS response in blank after ULOQ. pmda.go.jp |
Mechanistic Investigations of Erlotinib Metabolism and Disposition Using Isotopic Tracing
In Vitro Metabolic Stability and Metabolite Profiling Studies
In vitro systems are crucial for the initial assessment of a drug's metabolic stability and for identifying the enzymes responsible for its transformation. tandfonline.com These studies typically utilize subcellular fractions, such as liver microsomes, or whole-cell systems like hepatocytes, which contain a comprehensive suite of drug-metabolizing enzymes. evotec.comnih.gov
Hepatocyte incubations offer a more complete picture of metabolism, as they contain both phase I and phase II enzymes. This allows for the study of sequential metabolic pathways, including the formation of conjugates. The use of Erlotinib-13C6 Hydrochloride in these systems helps in distinguishing drug-related material from endogenous cellular components, thereby facilitating a more accurate profiling of its metabolic fate.
The key advantage of using this compound is the distinctive isotopic signature it imparts to its metabolites. In mass spectrometry analysis, the parent drug and its metabolites will appear as a cluster of ions with a specific mass shift corresponding to the number of ¹³C atoms. This "isotopic fingerprint" allows for the confident identification of drug-related compounds, even at low concentrations, amidst a complex biological matrix. silantes.comtdl.org
This technique is particularly valuable for identifying novel or unexpected metabolic pathways. tdl.org By tracing the ¹³C label, researchers can map the biotransformation of erlotinib (B232) and uncover metabolic pathways that might not be apparent with non-labeled compounds. nih.govcreative-proteomics.com For instance, stable isotope tracing can reveal metabolic reprogramming in disease states, which can have implications for drug efficacy and resistance. nih.gov Studies have shown that enhanced glutamine metabolism may be a marker for resistance to EGFR tyrosine kinase inhibitors like erlotinib. nih.gov
Erlotinib is predominantly metabolized by CYP3A4, with smaller contributions from CYP1A2 and CYP1A1. fda.govszu.cz Studies using recombinant human CYP enzymes have shown that both CYP3A4 and CYP1A1 are major contributors to the formation of O-desmethyl-erlotinib (OSI-420), a principal metabolite. aacrjournals.org CYP1A2 also plays a considerable role in erlotinib metabolism. nih.gov
Table 1: In Vitro Enzyme Kinetic Parameters for Erlotinib Metabolism
| CYP Isoform | Maximum Clearance (Cl_max) (mL/min/nmol CYP) |
| CYP3A4 | 0.24 aacrjournals.org |
| CYP3A5 | 0.21 aacrjournals.org |
| CYP1A1 | 0.31 aacrjournals.org |
| CYP1A2 | 0.15 aacrjournals.org |
| CYP2D6 | 0.08 aacrjournals.org |
Identification of Novel Metabolites and Metabolic Pathways via Isotopic Signature Analysis
In Vivo Preclinical Pharmacokinetic and Disposition Studies in Animal Models
Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole-organism setting. The use of isotopically labeled erlotinib, such as ¹¹C-erlotinib or ¹³C-erlotinib, in these studies allows for sensitive and specific tracking of the drug and its metabolites throughout the body. researchgate.netcore.ac.uk
Following oral administration of labeled erlotinib to preclinical species like mice, plasma samples can be collected at various time points to determine the pharmacokinetic profile. aacrjournals.orgnih.gov The use of isotopic tracers allows for the simultaneous quantification of both the parent drug and its major metabolites, such as OSI-420. aacrjournals.org This provides a comprehensive view of the absorption and subsequent metabolic conversion of erlotinib in vivo.
Preclinical studies have shown that erlotinib exhibits an erratic absorption pattern in mice. nih.gov The volume of distribution of ¹¹C-erlotinib has been found to be higher in tumors with activating EGFR mutations, indicating a degree of target-mediated disposition. thno.orgresearchgate.net
Isotopic tracers are invaluable for determining the distribution of a drug and its metabolites into various tissues and organs. nih.govresearchgate.net Techniques like positron emission tomography (PET) with ¹¹C-erlotinib can visualize and quantify the uptake of the drug in different tissues in real-time. researchgate.net Preclinical PET studies have demonstrated noticeable uptake of ¹¹C-erlotinib in EGFR-sensitive tumors in mice with non-small cell lung cancer xenografts. researchgate.net
Alternatively, quantitative whole-body autoradiography or liquid scintillation counting of tissues from animals dosed with radiolabeled erlotinib can provide a detailed picture of tissue distribution at a specific time point. The use of ¹³C-labeled erlotinib coupled with mass spectrometry imaging can also map the distribution of the drug and its metabolites within tissue sections with high resolution. These studies have shown that erlotinib and its metabolites distribute to various tissues, including the liver, which is a major site of metabolism. mdpi.com
Excretion Pathways and Mass Balance Determination in Preclinical Models
The comprehensive understanding of a drug's excretion pathways and the ability to account for its total administered dose (mass balance) are fundamental aspects of preclinical drug development. Isotopic labeling is a critical tool in these investigations. Studies utilizing radiolabeled erlotinib have been instrumental in defining its fate after administration.
In a pivotal human study using [14C]erlotinib, which provided insights often mirrored in preclinical toxicity models like rats and dogs, the primary route of elimination was identified. nih.gov Following a single oral dose, approximately 91% of the administered radioactivity was recovered. nih.gov The vast majority of the dose was excreted in the feces, which accounted for an average of 83% of the total radioactivity. nih.gov In contrast, renal elimination represented a minor pathway, with only about 8.1% of the dose recovered in the urine. nih.gov Unchanged erlotinib constituted less than 2% of the recovered dose, indicating that the drug is eliminated almost entirely through metabolism. nih.goveuropa.eu This extensive metabolic clearance precedes excretion, which is predominantly carried out via the biliary system into the feces. walshmedicalmedia.com The metabolites identified in human studies were reported to be similar to those found in preclinical species such as rats and dogs. nih.gov
Table 1: Mass Balance and Excretion of Erlotinib Following a Single Oral Dose Data derived from a human study with [14C]erlotinib, with findings comparable to preclinical toxicity species.
| Parameter | Percentage of Administered Dose (%) | Primary Route |
| Total Recovery | ~91% | Feces and Urine |
| Fecal Excretion | 83% (± 6.8%) | Feces |
| Renal Excretion | 8.1% (± 2.8%) | Urine |
| Unchanged Erlotinib | < 2% | Feces and Urine |
Elucidation of Biotransformation Pathways Using 13C-Labeled Substrates
The use of stable isotope-labeled substrates, such as Erlotinib-13C6, is crucial for elucidating the complex biotransformation pathways of a drug. While foundational studies often use radiolabels like 14C to identify all metabolites, 13C-labeled isotopologues are invaluable for quantitative analysis and metabolic flux studies. medchemexpress.combiomolther.org For instance, Erlotinib-13C6 serves as an ideal internal standard in mass spectrometry-based assays, allowing for precise quantification of the parent drug and its metabolites in biological matrices. researchgate.net
Studies using isotopically labeled erlotinib have identified three principal biotransformation pathways. nih.goveuropa.eunih.gov These metabolic routes are primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and, to a lesser degree, CYP1A2, in the liver. europa.eupharmgkb.org Extrahepatic metabolism also occurs, involving CYP3A4 in the intestine and CYP1A1 in the lungs. pharmgkb.orgeuropa.eu
The major metabolic pathways identified are:
O-demethylation of one or both of the methoxyethoxy side chains, which is often followed by oxidation to form a carboxylic acid. europa.eunih.gov The metabolite resulting from O-demethylation followed by oxidation, known as M11, accounted for a significant portion of the administered dose (29.4%). nih.govnih.gov
Oxidation of the acetylene (B1199291) moiety , which is subsequently hydrolyzed to an aryl carboxylic acid. europa.eunih.gov This pathway leads to the formation of metabolite M6, representing 21.0% of the dose. nih.govnih.gov
Aromatic hydroxylation of the phenyl-acetylene group. walshmedicalmedia.comnih.gov This results in the M16 metabolite, which constitutes 9.6% of the dose. nih.govnih.gov
Table 2: Major Biotransformation Pathways and Metabolites of Erlotinib Data based on findings from isotopic tracer studies.
| Metabolic Pathway | Key Metabolite(s) | Percentage of Administered Dose (%) |
| O-demethylation and oxidation | M11 | 29.4% |
| Oxidation of acetylene moiety | M6 | 21.0% |
| Aromatic hydroxylation | M16 | 9.6% |
| O-demethylation of side chains | M13, M14 (OSI-420) | Minor |
| O-demethylation of M6 | M2 | Minor |
| Glucuronic acid conjugation | M3, M8, M18 | Minor |
| Sulfuric acid conjugation | M9 | Minor |
Applications of Erlotinib 13c6 Hydrochloride in Preclinical Drug Discovery and Development Research
High-Throughput Screening Assay Development and Validation Using Isotopic Probes
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries. nih.gov The development of robust and reliable HTS assays is crucial for identifying promising lead compounds. researchgate.net Stable isotope-labeled compounds like Erlotinib-13C6 Hydrochloride are instrumental in this process, particularly in the development and validation of mass spectrometry (MS)-based HTS assays.
The use of an isotopic probe allows for precise quantification and differentiation from non-labeled analytes. In HTS, this is advantageous for:
Internal Standard: this compound can serve as an ideal internal standard in quantitative MS assays. Since it is chemically identical to the unlabeled drug, it co-elutes and ionizes similarly, correcting for variations in sample preparation and instrument response. This ensures high accuracy and precision in determining the concentration of the test compound. symeres.com
Assay Validation: During assay development, the labeled compound helps to validate the method's sensitivity, linearity, and specificity. Researchers can spike known concentrations of this compound into complex biological matrices to confirm that the assay can accurately measure the analyte without interference.
Competitive Binding Assays: In target-based screening, this compound can be used in competitive binding assays. By measuring the displacement of the labeled compound from its target protein by a library of unlabeled test compounds, researchers can identify new molecules that bind to the same target. nih.gov
A "proof-of-concept" screen using erlotinib (B232) with a panel of lung cancer cell lines has demonstrated a correlation between EGFR mutations and drug sensitivity. nih.gov Cell-based HTS assays, while more complex, offer greater biological relevance by recapitulating in vivo conditions to some extent. nih.gov
Table 1: Applications of Isotopic Probes in HTS Assay Development
| Application | Description | Benefit |
| Internal Standard | Co-elutes and ionizes similarly to the unlabeled analyte. | Corrects for variability, ensuring accuracy and precision. symeres.com |
| Assay Validation | Confirms sensitivity, linearity, and specificity in complex matrices. | Ensures the reliability of the screening method. |
| Competitive Binding | Measures displacement of the labeled probe from a target by test compounds. | Identifies new molecules with the same binding target. nih.gov |
Drug-Drug Interaction (DDI) Investigations in In Vitro Systems and Animal Models
Understanding the potential for drug-drug interactions (DDIs) is a critical safety assessment in preclinical development. nih.gov this compound is a valuable tool for these investigations, particularly for studying the impact of co-administered drugs on its metabolism and transport. nih.govsigmaaldrich.com
In vitro DDI studies often utilize human liver microsomes or hepatocytes to assess the potential of a new drug to inhibit or induce cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. creative-bioarray.com Erlotinib is primarily metabolized by CYP3A4 and to a lesser extent by CYP1A2. wikipedia.org By incubating liver preparations with Erlotinib and a test compound, and using this compound as an internal standard for LC-MS/MS analysis, researchers can precisely quantify the formation of erlotinib metabolites and determine if the test compound alters its metabolic rate. researchgate.net
In animal models, "cocktail" studies are often performed where multiple probe substrates for different CYP enzymes are administered simultaneously. The use of stable isotope-labeled probes like this compound allows for the simultaneous assessment of multiple metabolic pathways without cross-talk in the analytical measurement. nih.gov This approach provides a comprehensive profile of a new drug's DDI potential in a living organism.
Cellular Uptake and Efflux Transporter Characterization (e.g., P-glycoprotein, BCRP)
The efficacy of many drugs can be limited by their ability to enter target cells and by their removal from cells by efflux transporters. imrpress.com P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are two major efflux transporters that can confer multidrug resistance and limit the distribution of drugs to sanctuary sites like the brain. nih.govuthsc.edu Erlotinib is a known substrate for both P-gp and BCRP. nih.govmdpi.com
This compound can be used in various in vitro and in vivo models to characterize these transporter interactions.
In Vitro Transport Assays: Cell lines overexpressing specific transporters (e.g., MDCKII-MDR1 or MDCKII-BCRP) are used in bidirectional transport assays. spmed.kr By measuring the flux of this compound from the apical to the basolateral side and vice versa across a monolayer of these cells, researchers can determine if it is a substrate of the transporter. The use of the labeled compound allows for sensitive and specific quantification by LC-MS/MS. spmed.kr
Inhibition Studies: To determine if a new drug candidate is an inhibitor of P-gp or BCRP, its ability to block the transport of a known substrate like this compound is assessed. An increase in the intracellular accumulation or a decrease in the efflux of the labeled probe in the presence of the test compound indicates inhibition. nih.govresearchgate.net
Animal Studies: In preclinical animal models, particularly in knockout mice lacking one or both transporters (e.g., Mdr1a/b(-/-), Bcrp1(-/-), or Mdr1a/b(-/-)Bcrp1(-/-) mice), this compound can be used to definitively assess the in vivo relevance of these transporters on its pharmacokinetics and tissue distribution, especially brain penetration. nih.govsnmjournals.org Studies have shown that both P-gp and BCRP restrict the brain penetration of erlotinib. nih.gov
Table 2: Research Findings on Erlotinib and Efflux Transporters
| Transporter | Finding | Implication |
| P-glycoprotein (P-gp/ABCB1) | Erlotinib is a substrate. nih.govnih.gov Its inhibition of P-gp is substrate-dependent. nih.gov | P-gp can limit the effectiveness of erlotinib by pumping it out of cancer cells and restricting its entry into the brain. nih.gov |
| Breast Cancer Resistance Protein (BCRP/ABCG2) | Erlotinib is a substrate and a competitive inhibitor of BCRP. nih.govmdpi.com | BCRP contributes to erlotinib resistance and limits its brain distribution. nih.govmdpi.com Erlotinib may affect the disposition of other BCRP substrate drugs. nih.gov |
Investigation of Metabolic Enzyme Induction or Inhibition Potency in Preclinical Systems
New drug candidates must be evaluated for their potential to induce or inhibit metabolic enzymes, as this can lead to significant DDIs. biomolther.org Induction of CYP enzymes can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy, while inhibition can lead to increased drug levels and toxicity. creative-bioarray.comnih.gov
This compound is an invaluable tool for these studies. In vitro assays using cultured human hepatocytes are the preferred system for evaluating enzyme induction. evotec.com Hepatocytes are treated with the test compound for a period of time, and then the activity of specific CYP enzymes is measured. By using a "cocktail" of probe substrates, including this compound for CYP3A4 and CYP1A2, researchers can assess the test compound's effect on multiple enzymes simultaneously. The stable isotope label ensures that the metabolism of erlotinib can be accurately measured without interference from the test compound or other probes. researchgate.net
Similarly, for inhibition studies, this compound can be used as a probe substrate to determine the inhibitory potency (IC50) of a new drug candidate against CYP3A4 and CYP1A2. The use of the labeled substrate allows for highly sensitive and specific quantification of metabolite formation via LC-MS/MS, even in the presence of complex biological matrices. creative-bioarray.com
Table 3: Common In Vitro Systems for Metabolic Enzyme Studies
| In Vitro System | Application | Key Measurement |
| Human Liver Microsomes | CYP inhibition studies | Rate of metabolite formation |
| Cultured Human Hepatocytes | CYP induction and inhibition studies | mRNA levels (induction), enzyme activity |
| Recombinant CYP Enzymes | Mechanistic inhibition studies | Specific enzyme kinetics (Ki) |
Pharmacodynamics and Mechanism of Action Studies Using Labeled Probes in Preclinical Models
Understanding a drug's pharmacodynamics (PD) — what the drug does to the body — and its mechanism of action (MOA) is fundamental to its development. gd3services.com Stable isotope-labeled probes like this compound are powerful tools for these investigations. symeres.com
Erlotinib inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), preventing downstream signaling events that promote tumor growth. nih.govnih.govdrugbank.com In preclinical models, this compound can be used to trace the drug's journey to its target and to quantify its effect on cellular processes.
Target Engagement: By using labeled erlotinib, researchers can directly measure its binding to EGFR in tumor tissues from animal models. This can be achieved by isolating the receptor and quantifying the amount of bound labeled drug using mass spectrometry. This provides direct evidence of target engagement in a complex biological system.
Pathway Analysis: Following treatment with this compound, researchers can use proteomic techniques to analyze changes in protein expression and phosphorylation downstream of EGFR. Isotopic labeling techniques in proteomics, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), can be combined with the use of the labeled drug to provide a comprehensive picture of the drug's effect on cellular signaling pathways.
Photoaffinity Labeling: Photoaffinity probes, which are chemically modified versions of a drug that can covalently bind to their target upon UV irradiation, are increasingly used to identify drug targets and off-targets. mdpi.comnih.govacs.org While not a direct application of this compound, the principles of using labeled probes to understand drug interactions are similar.
These studies provide crucial information on how a drug exerts its therapeutic effect and can help to identify biomarkers for patient selection and response monitoring. gd3services.comfrontiersin.org
Quality Control and Considerations for Isotopic Integrity in Research
Assessment of Isotopic Abundance and Positional Isomerism in Erlotinib-13C6 Hydrochloride
This compound is specifically designed with six Carbon-13 (¹³C) atoms incorporated into the ethynylphenyl ring of the molecule. clearsynth.comlgcstandards.com This labeling strategy is intentional and critical for its function as an internal standard in mass spectrometry (MS)-based assays. clearsynth.com The quality control process for this compound involves rigorous assessment of both isotopic abundance and the precise location of the labels.
Isotopic Abundance: The isotopic abundance, or enrichment, refers to the percentage of molecules that contain the ¹³C isotopes. For this compound, a typical specification for isotopic purity is high, often with an atomic enrichment of 98% for the ¹³C atoms. This high level of enrichment is crucial. In techniques like Isotopic Ratio Outlier Analysis (IROA), characteristic isotopic patterns are used to differentiate biological signals from artifacts and to help determine the exact number of carbons in a molecule, thereby reducing the number of possible molecular formulae. frontiersin.org The natural abundance of ¹³C is approximately 1.1%, so a high level of enrichment ensures a distinct mass shift from the unlabeled analyte, preventing signal overlap and ensuring accurate quantification. frontiersin.orgresearchgate.net
Positional Isomerism: It is equally important to confirm that the ¹³C atoms are located at the intended positions—the six carbons of the N-(3-ethynylphenyl) group. clearsynth.comlgcstandards.com The chemical name, N-(3-Ethynylphenyl-1,2,3,4,5,6-¹³C₆)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride, explicitly defines this positional arrangement. clearsynth.com Any deviation, where the ¹³C atoms are located elsewhere in the molecule, would constitute a positional isomer. Such isomers would not be functionally equivalent as internal standards. Advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹³C-NMR) and high-resolution mass spectrometry (HRMS), are employed to confirm the exact location of the isotopic labels and ensure the absence of positional isomers. daicelpharmastandards.commdpi.com
A comprehensive Certificate of Analysis (CoA) for this compound will provide detailed characterization data, including results from techniques like ¹H NMR, ¹³C NMR, and mass spectrometry, to verify both isotopic abundance and correct positional labeling, ensuring its suitability for regulated applications like Abbreviated New Drug Applications (ANDA) submissions. clearsynth.comdaicelpharmastandards.comclearsynth.com
| Parameter | Specification/Method | Rationale |
|---|---|---|
| Chemical Purity | >95% (by HPLC) lgcstandards.com | Ensures that the measured response is from the compound of interest and not from chemical impurities. |
| Isotopic Enrichment | Typically ≥98% atom ¹³C | Provides a distinct mass difference from the unlabeled analyte for accurate MS-based quantification. |
| Positional Integrity | Confirmed by NMR and/or HRMS daicelpharmastandards.com | Guarantees the ¹³C atoms are in the specified ethynylphenyl ring, ensuring the standard mimics the analyte's behavior. clearsynth.comlgcstandards.com |
Chemical and Isotopic Stability Profiling in Research Matrices and Storage Conditions
The reliability of this compound as an internal standard is contingent upon its stability in various conditions encountered during research. This includes storage and its behavior within biological matrices (e.g., plasma, tissue homogenates).
Chemical Stability: The unlabeled form of Erlotinib (B232) is known to be susceptible to degradation under certain stress conditions, particularly acidic and basic hydrolysis and oxidation. researchgate.netrasayanjournal.co.in Given that the ¹³C labeling does not significantly alter the chemical properties of the molecule, this compound is expected to have a similar degradation profile. researchgate.netcreative-proteomics.com Stability studies are performed to evaluate its robustness in research matrices. For instance, when used in assays with cell culture media or plasma, the pH and enzymatic activity of the matrix could potentially lead to degradation. researchgate.netepo.org Unlabeled Erlotinib has been found to be sensitive to low/acidic pH, which can be a factor in certain formulations or biological environments. researchgate.net
Isotopic Stability: A critical consideration for any isotopically labeled compound is the stability of the label itself—that is, the prevention of isotope exchange. The carbon-carbon bonds of the phenyl ring where the ¹³C atoms are located are highly stable and not susceptible to exchange under typical biological or analytical conditions. researchgate.net This is a key advantage of ¹³C labeling over deuterium (B1214612) (²H) labeling, where deuterium atoms can sometimes be lost through chemical or enzymatic exchange, compromising the integrity of the internal standard. chemsrc.com The stability of the ¹³C label in this compound ensures that its mass remains constant throughout sample preparation, chromatography, and ionization.
Storage Conditions: To maintain both chemical and isotopic integrity, strict storage conditions are necessary. For powdered this compound, storage at -20°C is recommended to minimize degradation over the long term. targetmol.com Once dissolved in a solvent like DMSO, solutions should be stored at even lower temperatures, such as -80°C, for extended stability. targetmol.com The compound should be kept in tightly sealed containers and protected from light to prevent potential photolytic degradation, even though unlabeled Erlotinib has shown relative stability to photolytic stress. rasayanjournal.co.inoralchemoedsheets.comlgcstandards.com
| Form | Condition | Reason |
|---|---|---|
| Powder | Store at -20°C targetmol.com | Prevents long-term chemical degradation. |
| In Solvent (e.g., DMSO) | Store at -80°C for up to 1 year targetmol.com | Maintains stability of the compound in solution. |
| General Handling | Protect from light; keep container tightly closed oralchemoedsheets.comlgcstandards.com | Minimizes risk of photolytic degradation and contamination. |
Identification of Degradation Pathways and Impurities in Labeled Compounds
Impurities in a batch of this compound can be categorized as either chemical impurities or isotopic impurities.
Chemical Impurities: These are substances other than this compound. They can arise from the synthesis process (e.g., starting materials, intermediates, by-products) or from degradation. daicelpharmastandards.comrasayanjournal.co.in For unlabeled Erlotinib, known process-related impurities include compounds like 3-ethynylaniline (B136080) and 4-chloro-6,7-bis-(2-methoxyethoxy) quinazoline (B50416). rasayanjournal.co.in Degradation studies on Erlotinib have identified products resulting from hydrolytic and oxidative stress. researchgate.net It is crucial to profile these impurities using techniques like HPLC, as they can potentially interfere with the analysis. daicelpharmastandards.comresearchgate.net The presence of these impurities is assessed to ensure they are below acceptable limits, typically reflected in a purity value of >95%. lgcstandards.com
Isotopic Impurities: These refer to molecules with incorrect isotopic composition. The most significant isotopic impurity is the unlabeled analogue (M+0), or molecules with fewer than six ¹³C atoms (e.g., M+1 to M+5). The presence of the unlabeled analyte in the labeled standard can artificially inflate the measured concentration of the analyte in the sample, leading to inaccurate results. The abundance of these isotopic variants must be quantified and kept to a minimum. High-resolution mass spectrometry is the primary tool for resolving and quantifying these different isotopologues. mdpi.comnih.gov
The degradation pathways for this compound are presumed to mirror those of the unlabeled compound, which primarily involve O-demethylation of the side chains and oxidation. researchgate.netnih.gov Any degradation of the internal standard during sample processing must be accounted for. Ideally, the stable isotope-labeled standard co-elutes with the analyte and experiences the same matrix effects and degradation, thus providing accurate correction. researchgate.net
Handling Guidelines for Maintaining Isotopic Purity and Compound Integrity
Maintaining the quality of this compound from receipt to final analysis requires adherence to strict handling protocols.
Preventing Contamination: Cross-contamination with the unlabeled Erlotinib standard is a primary concern. Separate storage, glassware, and handling equipment should be used for the labeled and unlabeled compounds to prevent artificially elevating the analyte signal. epa.gov Laboratories should follow OSHA regulations for handling chemical substances. epa.gov
Proper Solution Preparation: When preparing stock and working solutions, use high-purity solvents as specified (e.g., DMSO, Methanol). targetmol.com Sonication may be recommended to ensure complete dissolution. targetmol.com All solutions should be clearly labeled with the compound name, concentration, solvent, and preparation date.
Controlled Storage: As detailed previously, adhere strictly to recommended storage temperatures (-20°C for solid, -80°C for solutions) and protect from light. targetmol.comoralchemoedsheets.com Avoid repeated freeze-thaw cycles, which can degrade the compound; instead, prepare aliquots of stock solutions for daily use.
Monitoring Stability: For long-term studies, it is good practice to periodically re-analyze working solutions against a freshly prepared standard or a certified reference material to confirm concentration and purity. synzeal.com This helps ensure that no significant degradation has occurred during storage.
By implementing these rigorous quality control and handling procedures, researchers can ensure the isotopic and chemical integrity of this compound, leading to reliable and accurate data in quantitative analytical studies. drugdiscoverytrends.com
Emerging Methodologies and Future Research Perspectives for Erlotinib 13c6 Hydrochloride
Integration of Stable Isotope Tracing with Quantitative Proteomics and Metabolomics
The use of stable isotope-labeled compounds, such as Erlotinib-13C6 Hydrochloride, is pivotal in advancing our understanding of drug metabolism and its effects on cellular pathways. By incorporating stable isotopes like carbon-13 (¹³C), researchers can trace the metabolic fate of erlotinib (B232) within a biological system. mdpi.comcreative-proteomics.com This approach, known as stable isotope tracing, allows for the differentiation of drug-derived metabolites from endogenous molecules, providing a clearer picture of metabolic pathways. tandfonline.com
When combined with quantitative proteomics, stable isotope labeling helps to elucidate the impact of a drug on the entire protein landscape of a cell. bham.ac.ukescholarship.org Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be used to compare the proteomes of cells treated with labeled erlotinib versus untreated cells. This can reveal changes in protein expression and post-translational modifications, offering insights into the drug's mechanism of action and potential off-target effects. bham.ac.ukescholarship.org A quantitative chemical proteomics study, for instance, differentiated the protein interaction profiles of erlotinib and another EGFR inhibitor, gefitinib, in non-small cell lung carcinoma (NSCLC) cell lines. nih.gov This study highlighted that erlotinib, unlike gefitinib, could displace the integrin-linked kinase (ILK), α-parvin, and PINCH (IPP) complex, suggesting a complementary mode of action in EGFR wild-type tumors. nih.gov
Metabolomics, the large-scale study of small molecules or metabolites, also benefits significantly from stable isotope tracing. sigmaaldrich.comresearchgate.net By tracking the ¹³C label from this compound, researchers can identify and quantify its metabolites, providing a comprehensive profile of its biotransformation. mdpi.comnih.gov This is crucial for understanding how the drug is processed in the body and for identifying any active or potentially toxic metabolites. nih.gov Untargeted metabolomics studies comparing patient samples before and after erlotinib administration have revealed significant alterations in metabolic pathways, including those for carbohydrates, amino acids, and vitamins, which were associated with side effects like skin rash. nih.gov
The integration of these "-omics" technologies with stable isotope tracing provides a systems-level view of a drug's journey through a biological system, from its direct metabolic fate to its broader impact on protein networks and cellular metabolism.
Advanced Imaging Techniques for Tracing Labeled Compounds (e.g., Mass Spectrometry Imaging, PET with 11C-labeled analogs)
Advanced imaging techniques are revolutionizing our ability to visualize the distribution of drugs and their metabolites within tissues, providing crucial spatial context to metabolic studies.
Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that maps the spatial distribution of hundreds of molecules in a tissue section. biorxiv.orgrsc.org In the context of erlotinib research, MSI can be used to visualize the penetration and distribution of the drug and its metabolites within tumor tissue and surrounding healthy tissue. biorxiv.org This can reveal whether the drug is reaching its intended target at a sufficient concentration and can help to understand factors that may limit its efficacy, such as poor tumor penetration. rsc.org Quantitative MSI (qMSI) further allows for the determination of the concentration of specific analytes in a spatially defined manner. rsc.org
Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to track the biodistribution of a drug in vivo. aacrjournals.org For this purpose, a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C), is incorporated into the drug molecule. nih.gov Studies using [¹¹C]-erlotinib have demonstrated its potential to identify erlotinib-sensitive tumors. aacrjournals.orgnih.gov In preclinical studies with mice bearing lung tumor xenografts, dynamic micro-PET showed significantly higher uptake and retention of [¹¹C]-erlotinib in erlotinib-sensitive tumors compared to less sensitive ones. nih.gov This suggests that [¹¹C]-erlotinib PET could be a valuable tool for patient selection, helping to identify those who are most likely to respond to erlotinib treatment. aacrjournals.org Comparative PET imaging studies have also been conducted with other EGFR tyrosine kinase inhibitors, such as [¹⁸F]afatinib, to understand differences in their in vivo tumor-targeting properties. d-nb.info
The following table summarizes key findings from PET imaging studies with ¹¹C-labeled erlotinib:
| Finding | Experimental Model | Reference |
| Higher [¹¹C]-erlotinib uptake and retention in erlotinib-sensitive lung cancer xenografts. | Mice with A549, NCI358, and HCC827 lung tumor xenografts. | nih.gov |
| [¹¹C]-erlotinib could visualize erlotinib-sensitive HCC827 xenografts but not less sensitive A549 and NCI358 xenografts. | Mice with A549, NCI358, and HCC827 lung cancer xenografts. | aacrjournals.org |
| Selective tumor uptake of [¹¹C]-erlotinib was observed only in the HCC827 xenograft line. | Mice with A549, H1975, and HCC827 NSCLC xenografts. | d-nb.info |
| [¹¹C]-erlotinib accumulates in malignant lesions and lymph node metastases in NSCLC patients. | NSCLC patients. | mdpi.com |
| The 2T4k-WB model was identified as the optimal model for quantitative assessment of ¹¹C-erlotinib uptake in NSCLC. | NSCLC patients. | snmjournals.org |
These advanced imaging techniques, particularly when used in conjunction with stable isotope-labeled compounds, provide invaluable insights into the pharmacokinetics and pharmacodynamics of drugs like erlotinib, bridging the gap between systemic metabolic studies and tissue-level drug action.
Development of New Computational Models for Isotopic Data Analysis and Metabolic Flux Modeling
The vast and complex datasets generated from stable isotope tracing experiments necessitate the development of sophisticated computational tools for their analysis and interpretation. nih.govacs.orgnih.gov These computational models are essential for translating raw mass spectrometry or NMR data into meaningful biological insights. nih.govcam.ac.uk
For isotopic data analysis, software has been developed to computationally align mass spectrometry data from labeled and unlabeled samples, filtering for ions with a specific mass shift corresponding to the isotopic label. nih.gov This allows for the rapid and comprehensive identification of drug metabolites. nih.gov Other computational tools, like geoRge, analyze untargeted LC/MS data from stable isotope-labeling experiments by comparing the isotopic distributions in labeled and unlabeled samples to identify isotopically enriched compounds. acs.org
Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates of metabolic reactions (fluxes) within a biological system. mdpi.comcreative-proteomics.comnih.gov When combined with stable isotope labeling, MFA, also known as isotope-assisted metabolic flux analysis (iMFA), can provide a detailed map of cellular metabolism and how it is perturbed by a drug like erlotinib. mdpi.com By feeding cells a ¹³C-labeled nutrient and tracking the incorporation of the label into various metabolites, iMFA can calculate the flux through different metabolic pathways. mdpi.com
The development of new computational models for MFA is an active area of research. These models are becoming increasingly sophisticated, capable of handling larger and more complex metabolic networks and integrating data from multiple 'omics' platforms. mdpi.com Such models are crucial for building a comprehensive, systems-level understanding of a drug's mechanism of action and for predicting its effects on cellular physiology.
Prospects for Novel Applications of Labeled EGFR Tyrosine Kinase Inhibitors as Research Tools
Labeled epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), including isotopically labeled forms of erlotinib, hold significant promise as versatile research tools with a wide range of potential applications. lgcstandards.comsynzeal.commedchemexpress.com
One key application is in the development of personalized medicine strategies. As demonstrated by [¹¹C]-erlotinib PET studies, labeled TKIs can be used as non-invasive imaging agents to assess the EGFR mutation status of tumors and predict patient response to therapy. aacrjournals.orgnih.gov This could help to stratify patients and ensure that they receive the most effective treatment.
Labeled TKIs are also invaluable for basic research into the biology of EGFR and the mechanisms of TKI resistance. By tracing the distribution and binding of labeled inhibitors in resistant and sensitive cell lines, researchers can gain insights into the molecular changes that drive resistance. This knowledge can then be used to develop new therapeutic strategies to overcome resistance.
Furthermore, labeled TKIs can be used to probe the broader signaling networks that are affected by EGFR inhibition. By combining stable isotope tracing with quantitative proteomics and metabolomics, researchers can identify novel downstream targets of EGFR and uncover previously unknown cellular functions of this important receptor. nih.gov
The development of new labeled TKIs with different isotopic labels (e.g., ¹⁸F for PET imaging with a longer half-life) and improved properties (e.g., better brain penetration) will further expand their utility as research tools. rsc.orgresearchgate.net These next-generation probes will enable more detailed and dynamic studies of EGFR signaling in both health and disease, ultimately paving the way for the development of more effective and targeted cancer therapies.
Q & A
Q. What is the primary role of Erlotinib-13C6 Hydrochloride in pharmacokinetic studies?
this compound is a stable isotope-labeled compound used as an internal standard in quantitative mass spectrometry to enhance the accuracy of pharmacokinetic measurements. The six carbon-13 (13C) atoms in its structure eliminate isotopic interference during analysis, enabling precise quantification of unlabeled erlotinib in biological matrices like plasma or tissue homogenates . For example, in LC-MS/MS workflows, the labeled compound co-elutes with the analyte, allowing normalization of extraction efficiency and ionization variability.
Q. Which analytical techniques are recommended for characterizing this compound in research settings?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming isotopic purity and structural integrity. HRMS validates the molecular ion cluster pattern (e.g., m/z shifts due to 13C substitution), while 13C-NMR confirms the position and enrichment of isotopic labels. Additionally, reverse-phase HPLC with UV detection can assess chemical purity, though isotopic labeling does not alter chromatographic behavior significantly .
Q. What safety precautions are essential when handling this compound in the laboratory?
Researchers must adhere to GHS08 guidelines, including wearing nitrile gloves, lab coats, and eye protection. The compound is classified as a potential carcinogen (H351) and reproductive toxin (H361). Work should be conducted in a fume hood to minimize inhalation risks, and all waste must be disposed of as hazardous material due to its aquatic toxicity (H411). Contaminated surfaces require decontamination with ethanol or isopropanol .
Advanced Research Questions
Q. How can isotopic effects influence the pharmacokinetic behavior of this compound in vivo?
While 13C labeling minimally alters chemical properties, subtle metabolic differences may arise in cytochrome P450-mediated oxidation due to kinetic isotope effects (KIEs). Researchers should validate equivalence between labeled and unlabeled compounds using in vitro microsomal assays. For instance, compare metabolic half-lives (t1/2) and metabolite profiles via LC-HRMS to confirm isotopic inertness in enzymatic reactions .
Q. What experimental design considerations are critical for using this compound in tracer studies?
Dose calibration is paramount: the labeled compound should be spiked at a concentration proportional to the expected unlabeled analyte level (e.g., 1:10 ratio) to avoid detector saturation. Matrix effects must be controlled by using blank matrix samples from the same biological source (e.g., human plasma). Cross-validation with unlabeled standards ensures linearity across the dynamic range (e.g., 1–1000 ng/mL) .
Q. How can researchers resolve discrepancies between in vitro and in vivo data when using this compound?
Contradictions may arise from differences in protein binding, tissue distribution, or metabolic clearance. To address this, perform parallel studies measuring free versus total drug concentrations using equilibrium dialysis (in vitro) and compare with in vivo plasma protein binding data. Additionally, use physiologically based pharmacokinetic (PBPK) modeling to reconcile observed disparities by incorporating tissue-specific permeability coefficients .
Q. What protocols mitigate ecological risks during disposal of this compound waste?
The compound is classified as a water hazard class 3 substance, requiring incineration at >1000°C with alkaline scrubbers to neutralize HCl byproducts. Aqueous waste must be treated with activated carbon filtration followed by chemical oxidation (e.g., Fenton’s reagent) to degrade aromatic intermediates. Institutional guidelines should align with EPA protocols for hazardous waste management .
Methodological Resources
Q. Which statistical methods are appropriate for analyzing dose-response data involving this compound?
Nonlinear regression models (e.g., sigmoidal Emax) are used to calculate IC50 values in cell viability assays. For clinical correlation, Cox proportional hazards models assess survival outcomes in EGFR-mutant NSCLC cohorts, with stratification by variables like prior chemotherapy regimens .
Q. How should researchers validate the specificity of this compound in multiplexed assays?
Cross-reactivity testing with structurally similar kinase inhibitors (e.g., gefitinib-13C6) is essential. Use siRNA-mediated EGFR knockdown in cell lines to confirm on-target effects. Additionally, perform selectivity profiling using kinase panels (e.g., Eurofins KinaseProfiler) to rule off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
